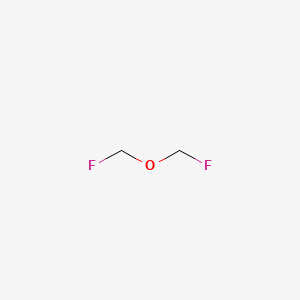

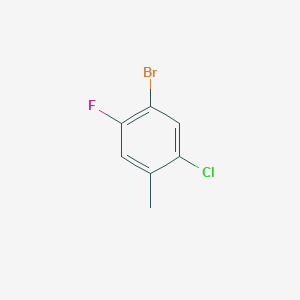

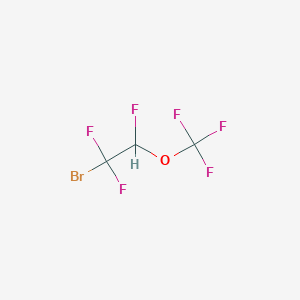

1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (1-BTFE) is a fluorinated organic compound that has a wide range of applications in various industries. It is a colorless and odorless liquid that is used in the synthesis of pharmaceuticals, agrochemicals, and other chemicals. It is also used as a solvent for paints, coatings, and adhesives. In

Scientific Research Applications

1. Nuclear Magnetic Resonance SpectroscopyResearch has explored the conformational equilibria and rates of conformational interconversion of various halogenated ethanes, including similar compounds to 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane, using nuclear magnetic resonance

Scientific Research Applications of this compound

1. Nuclear Magnetic Resonance Spectroscopy

Research has explored the conformational equilibria and rates of conformational interconversion of various halogenated ethanes, including similar compounds to this compound, using nuclear magnetic resonance spectroscopy. This technique helps in determining the relative ground-state energies of rotational isomers of halogenated ethanes and the barriers to their interconversions (Weigert, Winstead, Garrels, & Roberts, 1970).

2. Synthesis of Organic Intermediates

The compound has been synthesized in reactions involving p-nitrophenol and ethylene dibromide, forming 1,2-di-(p-nitrophenoxy)ethane as a byproduct. Understanding their solubility properties allows for their separation, which is crucial in obtaining the objective product with good quality (Liu Qiao-yun, 2004).

3. Thermolysis Studies

Studies on the flash vacuum thermolysis of 2-bromoethanol leading to the formation of di-α-bromoethylethers, including 1-bromo-1-(1-bromoethoxy)ethane, demonstrate its potential in chemical synthesis processes. This process involves the dimerization of 1-bromoethanol at low temperatures (Jenneskens, Wiersum, & Ripoll, 1988).

4. Atmospheric Pressure Chemical Ionization Mass Spectrometry

The ion chemistry of halothane, a compound structurally similar to this compound, in air plasma at atmospheric pressure was investigated using APCI-MS. This research is significant for understanding the ionization and fragmentation patterns of such compounds (Marotta, Bosa, Scorrano, & Paradisi, 2005).

Safety and Hazards

Properties

IUPAC Name |

1-bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrF6O/c4-2(6,7)1(5)11-3(8,9)10/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLXAVKTUMSCKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Br)(OC(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrF6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382622 |

Source

|

| Record name | 1-bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2356-55-0 |

Source

|

| Record name | 1-bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.